Nitrogen-15

Vue d'ensemble

Description

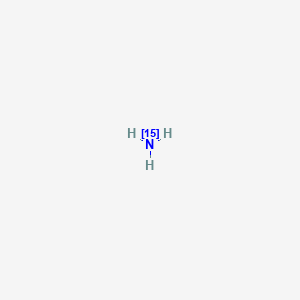

Nitrogen-15 is a stable isotope of nitrogen with relative atomic mass 15.000109 . It is the least abundant (0.368 atom percent) isotope of naturally occurring nitrogen . Nitrogen-15 is often used in medical research and preservation . It is non-radioactive and can also be sometimes used in agricultural practices .

Synthesis Analysis

Nitrogen-15 is used in nitrogen fixation experiments to monitor the resulting metabolites in an organism . It is also used in 15N2 pulse-chase experiments to understand the route of transport of fixed nitrogen from the nodule to the shoot in plants .

Molecular Structure Analysis

Nitrogen-15 can be detected at natural abundance utilizing two-dimensional nuclear magnetic resonance and mass spectrometry . It is a stable isotope that can be added to growth media for both filamentous fungi and bacteria .

Chemical Reactions Analysis

Despite the different weights, Nitrogen-15 is involved in the same chemical reactions as the more abundant Nitrogen-14 . It is therefore used to trace and quantify conversions of one nitrogen compound to another .

Physical And Chemical Properties Analysis

Nitrogen-15 is a colorless, odorless, tasteless gas . It is the most plentiful element in Earth’s atmosphere and is a constituent of all living matter .

Applications De Recherche Scientifique

Nutrient Cycling in Agroecosystems

Background

Nitrogen (N) fertilization is essential for sustaining crop yields. However, N losses from fertilizers can harm the environment and lead to economic losses for farmers. Less than 50% of added fertilizer is converted into harvested products, with reactive N compounds causing environmental issues like eutrophication, biodiversity loss, and climate perturbations .

15N Tracers in Agroecosystems

Researchers have used 15N as a tracer for over 80 years to study N dynamics in soils and plant N use. By labeling N compounds with 15N, they can track N flows, transformations, and loss pathways in agroecosystems.

a. Fate of Mineral and Organic Nitrogen Fertilizer:- 15N tracer techniques accurately quantify N flows from mineral or organic fertilizers (e.g., crop residues, composts). These flows include plant uptake and soil retention, enabling assessment of fertilizer use efficiency and losses .

Biological Nitrogen Fixation (BNF) Research

- By measuring 15N incorporation into plants, scientists assess the contribution of BNF to crop N nutrition .

Small Molecule Activation Research

Orientations Futures

There is a growing trend to use Nitrogen-15 stable isotope feeding for the biosynthetic characterization of natural products . This method will catalog the use of these strategies, analyze the strengths and weaknesses of the different approaches, and suggest future directions for the use of Nitrogen-15 in natural product discovery and biosynthetic characterization .

Propriétés

IUPAC Name |

azane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3N/h1H3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZKDVFQNNGYKY-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[15NH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80929866 | |

| Record name | (~15~N)Ammonia | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

18.024 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nitrogen-15 | |

CAS RN |

13767-16-3, 14390-96-6 | |

| Record name | Ammonia-N | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013767163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrogen, isotope of mass 15 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014390966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~15~N)Ammonia | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13767-16-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What are the key spectroscopic techniques used to study nitrogen-15?

A1: Nitrogen-15 nuclear magnetic resonance (¹⁵N NMR) spectroscopy is a primary technique used for characterizing compounds containing ¹⁵N. [, , , , , ] Other techniques include isotope-ratio mass spectrometry (IRMS) for determining ¹⁵N abundance and studying nitrogen transformation in soils [, , ], and emission spectrometry for quantifying ¹⁵N abundance in biological samples. [, ]

Q2: How is ¹⁵N utilized in the study of chemical reactions and molecular dynamics?

A2: ¹⁵N serves as a valuable tracer for investigating reaction mechanisms and molecular dynamics. For instance, it has been used to study the cure and degradation processes in polyimide films. [] Furthermore, ¹⁵N labeling, combined with NMR techniques, aids in understanding bonding in complex molecules like aziridines, providing insights into stereoelectronic effects and conformational analysis. []

Q3: Can ¹⁵N be used to study the structure of energetic materials?

A3: Yes, solid-state ¹⁵N NMR is particularly useful for studying energetic materials with low solubility, which are challenging to analyze in solution. This technique, coupled with computational methods, provides valuable insights into the structure and properties of compounds like aminonitropyridines and aminonitropyrimidines. []

Q4: How does the incorporation of ¹⁵N aid in the development of infrared detector materials?

A4: Incorporating ¹⁵N into materials like gallium arsenide nitride (GaAsN) during molecular beam epitaxy (MBE) allows for enhanced nitrogen detection using resonant nuclear reaction analysis (RNRA). [, ] This technique helps to optimize the growth process and analyze the material properties of these next-generation infrared detectors.

Q5: What makes ¹⁵N a valuable tool in biological research?

A5: ¹⁵N's stable isotope properties make it a powerful tracer for studying metabolic processes and nutrient flow in biological systems. [, ] Researchers can track ¹⁵N incorporation into biomolecules like proteins, DNA, and metabolites, providing insights into metabolic pathways and fluxes. [, ]

Q6: How does ¹⁵N contribute to our understanding of nitrogen fixation in natural ecosystems?

A6: ¹⁵N is extensively used in studying nitrogen fixation by microorganisms in various environments, including aquatic ecosystems with blue-green algae [] and soils. [, ] By measuring ¹⁵N uptake and comparing it with acetylene reduction rates, researchers can estimate nitrogen fixation rates and investigate the factors influencing this crucial process in ecosystems. []

Q7: Can ¹⁵N isotope analysis be used to study the impact of human activities on ecosystems?

A7: Yes, analysis of ¹⁵N isotope ratios in archaeological remains, such as those of commensal animals like Pacific rats, can provide insights into human impacts on ecosystems. Changes in ¹⁵N values over time can reflect shifts in food sources for both humans and animals, potentially indicating changes in agricultural practices or resource availability. []

Q8: How is ¹⁵N used to investigate the environmental fate of pollutants?

A8: The distinct ¹⁵N signatures of different nitrogen sources make it possible to track the origin and fate of nitrogen pollutants in the environment. For example, the ¹⁵N isotope ratio of nitrogen oxides (NOx) emitted from vehicle exhaust can be analyzed to understand their contribution to atmospheric pollution and acid rain. []

Q9: What are some promising new applications of ¹⁵N in NMR spectroscopy?

A9: The development of techniques like SABRE-SHEATH (SABRE in SHield Enables Alignment Transfer to Heteronuclei) allows for the efficient hyperpolarization of ¹⁵N, significantly enhancing its sensitivity in NMR experiments. [, ] This opens up exciting possibilities for studying larger and more complex biological systems, potentially leading to new discoveries in drug development and disease diagnosis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methylbenz[a]anthracene](/img/structure/B134967.png)

![4-Methylbenz[a]anthracene](/img/structure/B134977.png)

![5-Methylbenz[a]anthracene](/img/structure/B134991.png)

![1-{4-[(Pyridin-2-yl)methyl]morpholin-2-yl}methanamine](/img/structure/B135000.png)